2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, with the CAS number 1021220-01-8, is a complex organic compound notable for its potential pharmaceutical applications. The molecular formula is , and it has a molecular weight of 412.9 g/mol. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine moiety, which is significant in medicinal chemistry due to its diverse biological activities.
This compound falls under the category of small molecules, specifically those with heterocyclic structures. It is classified as an experimental drug candidate due to its unique structural attributes and potential therapeutic effects.
The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions that include:
Technical details regarding specific reagents and conditions are often proprietary or vary based on laboratory practices.
The molecular structure of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can be represented using various chemical notation systems:
C(C(N)=O)Sc1c2cc(c3ccc(cc3)[Cl])nn2ccn1
XNHGYSDDNRBCRZ-UHFFFAOYSA-N
The compound possesses several notable structural features:
The compound's reactivity can be assessed through various chemical reactions such as:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are essential for optimizing yields but are often not disclosed in public databases.
The mechanism of action for 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is not fully elucidated but is hypothesized to involve:
Data from pharmacological studies would be necessary to confirm these hypotheses.
While specific physical properties such as density and melting point are not readily available for this compound, it is important to note that:
Chemical stability and reactivity can be inferred from its structure:
Due to its unique structure and potential biological activity, 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide holds promise in various scientific applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7